![molecular formula C9H12O3 B14590662 (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione CAS No. 61176-41-8](/img/structure/B14590662.png)
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular [3+2] cycloaddition of silyl nitronate generated from 4-benzyloxy-3-nitroocta-2,7-diene . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aS,7S,7aR)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
- Nepetalactone
- Geniposidic acid
Uniqueness
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61176-41-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(4aS,7aS)-7a-methyl-4,4a,6,7-tetrahydro-1H-cyclopenta[c]pyran-3,5-dione |
InChI |
InChI=1S/C9H12O3/c1-9-3-2-7(10)6(9)4-8(11)12-5-9/h6H,2-5H2,1H3/t6-,9-/m1/s1 |
InChI-Schlüssel |
UGQWNZIXJKIMRE-HZGVNTEJSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)[C@H]1CC(=O)OC2 |
Kanonische SMILES |
CC12CCC(=O)C1CC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
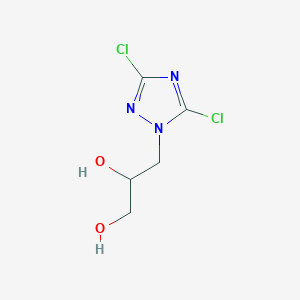


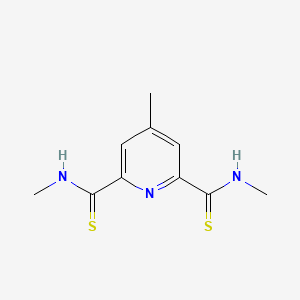
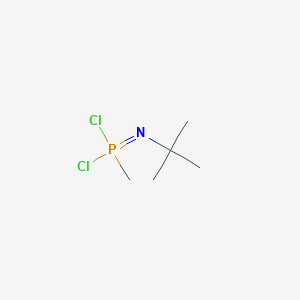
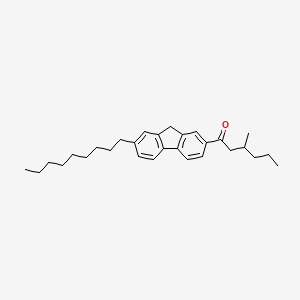
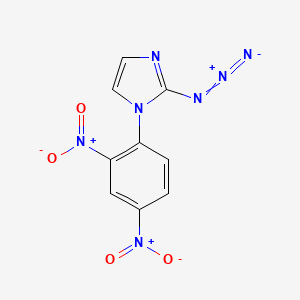
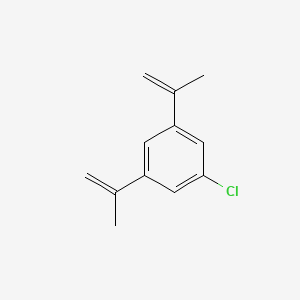
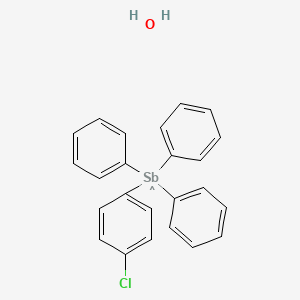
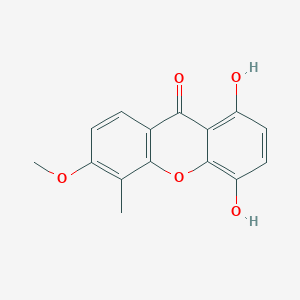
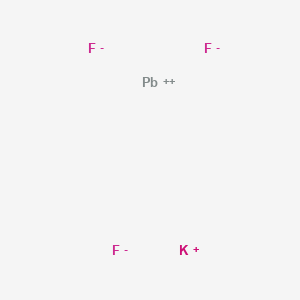
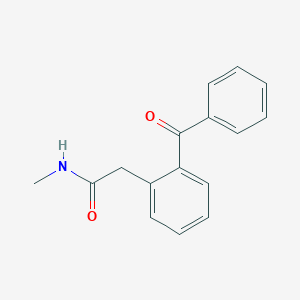
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
